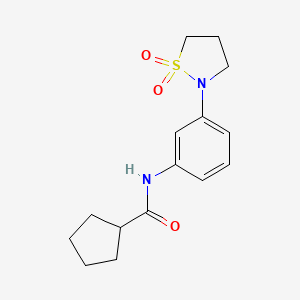
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide, commonly known as CPCCOEt, is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). It was first described in 1997 by group of scientists from the University of Pittsburgh School of Medicine. Since then, CPCCOEt has been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
Research has shown interest in synthesizing functionalized amino acid derivatives and oxazolidinone derivatives for potential use in designing new anticancer agents. For instance, a study on the synthesis of functionalized amino acid derivatives indicated that certain compounds exhibited promising cytotoxicity against human cancer cell lines, suggesting their potential in anticancer drug development (Kumar et al., 2009).
Antibacterial Activity
Another significant area of application is the development of antibacterial agents. Research into arylpiperazinyl oxazolidinones and their N-substituents has shown that these compounds exhibit in vitro activities against resistant Gram-positive strains such as MRSA and VRE (Jang et al., 2004). This highlights the potential of oxazolidinone derivatives in combating antibiotic-resistant bacteria.
Antimicrobial and Antifungal Activities
Compounds with thiazolidine moieties have been synthesized and shown to exhibit significant antimicrobial and antifungal activities. For example, a study on the synthesis of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes demonstrated promising activities against bacterial and fungal strains (Babu et al., 2012).
Antioxidant, Antimicrobial, and Cytotoxic Activities
Research into azetidinone and thiazolidinone moieties linked to indole nucleus has been conducted, revealing that these compounds have antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, making them potential candidates for various therapeutic applications (Saundane & Walmik, 2013).
Synthesis Techniques and Chemical Properties
Studies have also focused on the synthesis techniques and the exploration of the chemical properties of similar compounds. For instance, research on the synthesis of 3-Aryl-5-dialkylamino-1,4,2-dithiazol-1-ium salts explores the chemical reactions and yields of these compounds, contributing to the understanding of their potential applications in various fields (Shibuya & Yonemoto, 1986).
Propiedades
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15(12-5-1-2-6-12)16-13-7-3-8-14(11-13)17-9-4-10-21(17,19)20/h3,7-8,11-12H,1-2,4-6,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTOHIHDGOKEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

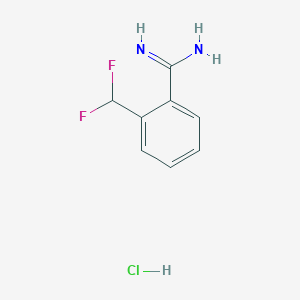
![1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2727107.png)
![N-(5-chloro-2-methylphenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2727108.png)
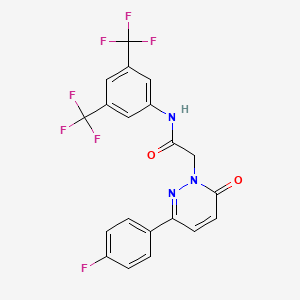
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2727110.png)
![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)
![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2727114.png)
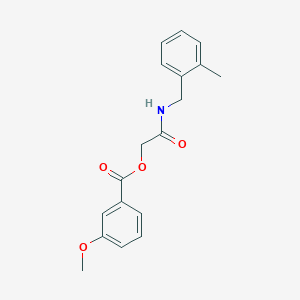
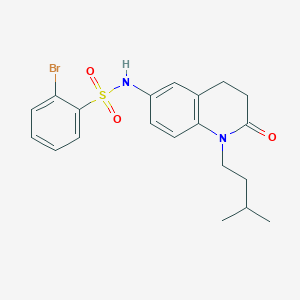
![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2727119.png)
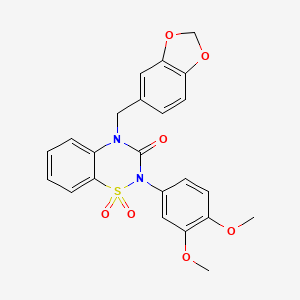
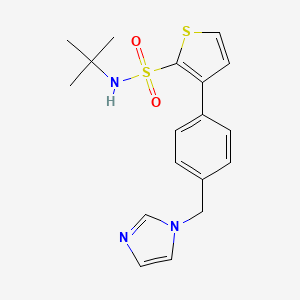
![2-(3'-(4-Methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2727124.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2727126.png)